3-Chloro-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one
Overview
Description
“3-Chloro-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one” is a chemical compound with the CAS Number: 1000932-53-5 . Its IUPAC name is 1-(3-chloropropanoyl)-4-(4-methoxyphenyl)piperazine . The molecular weight of this compound is 282.77 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H19ClN2O2/c1-19-13-4-2-12(3-5-13)16-8-10-17(11-9-16)14(18)6-7-15/h2-5H,6-11H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Scientific Research Applications
Dual Action Antidepressant Properties
A study highlighted the synthesis of derivatives with dual activity at 5-HT1A serotonin receptors and serotonin transporter, indicating potential as a new class of antidepressant drugs. These compounds, including similar structures, have shown high nanomolar affinity for both 5-HT1A receptors and serotonin transporters, suggesting their utility in treating depression (Martínez et al., 2001; Orus et al., 2002).
Antiarrhythmic and Antihypertensive Effects
Another study synthesized 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, showing strong antiarrhythmic and antihypertensive activities. These effects are attributed to alpha-adrenolytic properties, with certain derivatives displaying significant pharmacological potential (Malawska et al., 2002).
Structural Analysis and Binding Mechanism
Research on (S)-1-((1H-benzo[d][1,2,3]triazol-1-yl)oxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol provided insights into its bioactivity against α1A-adrenoceptor. Conformational analysis, time-dependent density functional theory calculations, and molecular docking studies revealed its binding mode, suggesting implications for drug design (Xu et al., 2016).
Antibacterial Activity
A novel compound was discovered to selectively kill bacterial persisters that are tolerant to antibiotics without affecting normal antibiotic-sensitive cells. This finding opens a new avenue for addressing bacterial persistence in infections (Kim et al., 2011).
Tocolytic Activity
The synthesis of 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)-propyl-2-isopropylcarboxamide was investigated for its tocolytic activity, showing significant inhibition of uterine contractions. This suggests its potential in managing preterm labor (Lucky & Omonkhelin, 2009).
Anticancer and Antituberculosis Properties
Some studies have explored the synthesis of various derivatives for anticancer and antituberculosis activities, identifying compounds with significant effects against specific cancer cell lines and Mycobacterium tuberculosis. These findings contribute to the development of new therapeutic agents (Mallikarjuna et al., 2014).
Future Directions
The future directions for the study of “3-Chloro-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one” and similar compounds could involve further exploration of their potential pharmacological activities. For instance, the antitumor, antibacterial, and antifungal activity of similar compounds has been evaluated , suggesting potential applications in the development of new therapeutic agents.
Properties
IUPAC Name |
3-chloro-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-19-13-4-2-12(3-5-13)16-8-10-17(11-9-16)14(18)6-7-15/h2-5H,6-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZCLVYVGQNBET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801192131 | |
Record name | 3-Chloro-1-[4-(4-methoxyphenyl)-1-piperazinyl]-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801192131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000932-53-5 | |
Record name | 3-Chloro-1-[4-(4-methoxyphenyl)-1-piperazinyl]-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000932-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-1-[4-(4-methoxyphenyl)-1-piperazinyl]-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801192131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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